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Compound of Interest

Compound Name: 2-Amino-4-chlorobenzoic acid

Cat. No.: B043016 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-4-chlorobenzoic acid (CAS No: 89-77-0), a substituted aromatic compound with

applications in chemical synthesis and pharmaceutical research. This document details its

Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible

(UV-Vis), and Mass Spectrometry (MS) characteristics, offering a foundational resource for

compound identification, purity assessment, and quality control.

Spectroscopic Data Summary
The following sections present a summary of the available spectroscopic data for 2-Amino-4-
chlorobenzoic acid. The data has been compiled from various sources and is presented in a

structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical

environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2-Amino-4-chlorobenzoic acid, typically recorded in a deuterated

solvent such as DMSO-d₆, shows distinct signals for the aromatic protons.[1]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.69 d 1H H-6

6.75 d 1H H-3

6.61 dd 1H H-5

5.9 (broad s) 2H -NH₂

11.0-13.0 (broad s) 1H -COOH

d = doublet, dd = doublet of doublets, s = singlet

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. While

experimentally verified peak assignments are not readily available in the reviewed literature, a

representative spectrum has been obtained. The chemical shifts are consistent with a

substituted benzoic acid structure.

Chemical Shift (δ) ppm Assignment (Predicted)

~168 C=O

~152 C-2

~140 C-4

~132 C-6

~117 C-1

~115 C-5

~113 C-3

Fourier-Transform Infrared (FT-IR) Spectroscopy
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FT-IR spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The FT-IR spectrum of 2-Amino-4-
chlorobenzoic acid, typically recorded as a KBr pellet, exhibits characteristic vibrational

modes.[1]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3501 Asymmetric Stretching Amino (-NH₂)

3425 Symmetric Stretching Amino (-NH₂)

1666 Stretching Carbonyl (C=O)

1585, 1550 C=C Stretching Aromatic Ring

~731 Stretching Carbon-Chlorine (C-Cl)

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The absorption of UV-Vis radiation is dependent on the presence of chromophores. For 2-
Amino-4-chlorobenzoic acid, the aromatic ring and the carboxylic acid and amino groups act

as chromophores.

While precise experimental values for the absorption maxima (λmax) and molar absorptivity (ε)

are not consistently reported in the literature, theoretical calculations and experimental data for

similar compounds suggest that 2-Amino-4-chlorobenzoic acid exhibits absorption bands in

the 200-400 nm range in solvents like chloroform.[1] Calculated absorption wavelengths have

been reported at 245 nm and 335 nm in chloroform.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

Electron ionization (EI) is a common method for the analysis of small organic molecules.

The mass spectrum of 2-Amino-4-chlorobenzoic acid shows a molecular ion peak

corresponding to its molecular weight. The presence of a chlorine atom is indicated by the

characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1

ratio).
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m/z Relative Intensity Assignment

171/173 High [M]⁺, Molecular ion

154/156 Medium [M-OH]⁺

126/128 Medium [M-COOH]⁺

Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic

data. The following sections outline the general experimental protocols for the key

spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve 5-10 mg of 2-Amino-4-chlorobenzoic acid in approximately

0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and

a relaxation delay of 1-5 seconds.

Reference the spectrum to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.
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Typical parameters include a 45-90° pulse angle, an acquisition time of 1-2 seconds, and

a relaxation delay of 2-5 seconds.

Reference the spectrum to the deuterated solvent peaks.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase and baseline correct the resulting spectra.

Integrate the signals in the ¹H NMR spectrum and identify the peak positions in both the ¹H

and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):[1]

Sample Preparation:

Thoroughly grind 1-2 mg of dry 2-Amino-4-chlorobenzoic acid with approximately 200

mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle

until a fine, homogeneous powder is obtained.[1]

Transfer the mixture to a pellet-pressing die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr

pellet.[1]

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Acquire a background spectrum of a pure KBr pellet.

Place the sample pellet in the sample holder and record the spectrum over a range of

4000-400 cm⁻¹.
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Subtract the background spectrum from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption maxima of the compound.

Methodology:[1]

Sample Preparation: Prepare a dilute solution of 2-Amino-4-chlorobenzoic acid in a

suitable UV-transparent solvent (e.g., chloroform). The concentration should be adjusted to

yield an absorbance in the range of 0.1-1.0 AU.[1]

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a quartz cuvette with the pure solvent to serve as a reference.

Fill a second quartz cuvette with the sample solution.

Place both cuvettes in the spectrophotometer.

Scan the absorbance spectrum over a wavelength range of approximately 200-400 nm.[1]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

Sample Preparation: Prepare a dilute solution of 2-Amino-4-chlorobenzoic acid in a

volatile organic solvent (e.g., methanol or ethyl acetate). Derivatization to a more volatile

ester form may be necessary for optimal GC analysis.

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

with an electron ionization (EI) source.

Gas Chromatography:
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Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

Employ a temperature program that allows for the elution of the analyte.

Mass Spectrometry:

As the analyte elutes from the GC column, it enters the ion source of the mass

spectrometer.

Ionize the sample using a standard electron energy of 70 eV.

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

Data Analysis:

Identify the molecular ion peak.

Analyze the fragmentation pattern to deduce the structure of the fragment ions.

Confirm the presence of chlorine by observing the characteristic M and M+2 isotopic

pattern.

Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the comprehensive spectroscopic

analysis of a chemical compound such as 2-Amino-4-chlorobenzoic acid.
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Caption: General workflow for the spectroscopic analysis of 2-Amino-4-chlorobenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-4-chlorobenzoic Acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043016#spectroscopic-data-of-2-amino-4-
chlorobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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